Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazine and pyrrolidine moiety, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclooxygenase (cox) and topoisomerase i .
Mode of Action
For instance, some benzo[d]thiazol derivatives have shown to inhibit COX, an enzyme involved in inflammation .
Biochemical Pathways
If it indeed targets cox like its similar compounds, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
If it acts like its similar compounds, it could potentially lead to anti-inflammatory effects due to the inhibition of cox .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the benzothiazole intermediate.
Incorporation of Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic addition reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives:
Benzo[d]thiazol-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of pyrazine, which may alter its biological activity.
Benzo[d]thiazol-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Incorporates a quinoline ring, potentially enhancing its anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(15-19-12-3-1-2-4-13(12)23-15)20-8-5-11(10-20)22-14-9-17-6-7-18-14/h1-4,6-7,9,11H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBFYWSMINKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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